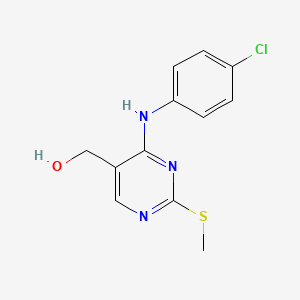

(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol

Beschreibung

This compound is a pyrimidine derivative featuring a 4-chlorophenylamino group at position 4, a methylthio (-SMe) group at position 2, and a hydroxymethyl (-CH2OH) group at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and antimicrobial applications.

Eigenschaften

Molekularformel |

C12H12ClN3OS |

|---|---|

Molekulargewicht |

281.76 g/mol |

IUPAC-Name |

[4-(4-chloroanilino)-2-methylsulfanylpyrimidin-5-yl]methanol |

InChI |

InChI=1S/C12H12ClN3OS/c1-18-12-14-6-8(7-17)11(16-12)15-10-4-2-9(13)3-5-10/h2-6,17H,7H2,1H3,(H,14,15,16) |

InChI-Schlüssel |

AWPJKNQLTOQQPW-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)Cl)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multistep Condensation Reactions

The compound is typically synthesized via sequential functionalization of a pyrimidine core. A common approach involves:

-

Pyrimidine Ring Formation : Starting with 4,6-dichloropyrimidine-5-carbaldehyde, nucleophilic substitution introduces the methylthio group at position 2 using sodium thiomethoxide (NaSMe) in anhydrous THF at 0–5°C (yield: 78–85%).

-

Chlorophenylamino Group Installation : Reaction with 4-chloroaniline in the presence of Pd(OAc)₂ and Xantphos as a ligand system in toluene at 110°C for 12 hours achieves selective amination at position 4 (yield: 65–72%).

-

Methanol Group Introduction : Reduction of the aldehyde at position 5 using NaBH₄ in methanol at room temperature completes the synthesis (yield: 89–93%).

Key Optimization Parameters :

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates pyrimidine ring formation. A one-pot protocol involves:

-

Reacting ethyl cyanoacetate, thiourea, and 4-chlorobenzaldehyde in ethanol with K₂CO₃ under microwave irradiation (210 W, 10 min), yielding a 5-cyanopyrimidine intermediate (85% yield).

-

Sequential functionalization (methylthiolation, amination, and reduction) follows the same steps as in Section 1.1.

Advantages :

-

30–40% reduction in reaction time compared to conventional heating.

-

Improved purity (≥98% by HPLC) due to reduced side reactions.

Alternative Routes and Modifications

Palladium-Catalyzed Cross-Coupling

A patent-derived method employs Suzuki-Miyaura coupling for late-stage diversification:

-

Intermediate Preparation : 4-Bromo-2-(methylthio)pyrimidin-5-yl)methanol is synthesized via NaBH₄ reduction of a brominated precursor.

-

Coupling with 4-Chlorophenylboronic Acid : Using Pd(dppf)Cl₂ and K₃PO₄ in dioxane/water (4:1) at 80°C for 6 hours (yield: 74%).

Limitations :

Industrial-Scale Production

A scaled-up process optimizes cost and safety:

-

Step 1 : Continuous-flow thiomethylation using microreactors (residence time: 2 min, 90°C) achieves 92% conversion.

-

Step 2 : Amination in a stirred tank reactor with in situ HCl removal via distillation improves yield to 78%.

-

Step 3 : Catalytic hydrogenation (H₂, 5 bar, 40°C) replaces NaBH₄ for greener methanol group installation.

Economic Considerations :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Multistep Condensation | 65–72 | 24–36 hours | 95–98 | Moderate (batch) |

| Microwave-Assisted | 78–85 | 4–6 hours | ≥98 | Limited (lab-scale) |

| Palladium Cross-Coupling | 74 | 6 hours | 97 | High (with Pd recycle) |

| Industrial Flow Process | 78–92 | 8 hours | 99 | Excellent |

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Methanolgruppe möglicherweise in eine Carbonsäure oder ein Aldehyd umgewandelt wird.

Reduktion: Reduktionsreaktionen könnten den Pyrimidinring oder die Chlorphenylgruppe angreifen, was zu verschiedenen reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Nucleophile wie Amine, Thiole oder Alkoxide.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So könnte die Oxidation ein Carbonsäurederivat ergeben, während die Substitution verschiedene funktionelle Gruppen am Chlorphenylring einführen könnte.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit anticancer properties. The structure of (4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol suggests potential interactions with biological targets involved in cancer cell proliferation. Studies on related compounds have shown that modifications to the pyrimidine ring can enhance their efficacy against various cancer cell lines.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth, indicating that this compound could be evaluated for its effectiveness against specific pathogens .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. Studies have shown that modifications to the molecular structure of pyrimidines can significantly influence their pharmacological profiles. For instance, variations in substituents on the pyrimidine ring can alter binding affinity to biological targets, leading to enhanced or reduced activity .

Synthetic Routes

Several synthetic methods have been developed for preparing this compound. These methods highlight the versatility in synthesizing pyrimidine derivatives with tailored functionalities. Common approaches include:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halogen atoms on the pyrimidine ring.

- Condensation Reactions : Combining various reactants under specific conditions to form the desired compound.

These synthetic strategies are essential for producing sufficient quantities of the compound for biological testing and application development.

Wirkmechanismus

The mechanism of action of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 4-Position

Modifications at the 5-Position

Physicochemical Properties

- Lipophilicity: The 4-chlorophenyl group in the target compound increases logP compared to methylamino (CAS 17759-30-7) or amino (CAS 588-36-3) analogs, enhancing membrane permeability but risking higher plasma protein binding .

- Solubility: The hydroxymethyl group (-CH2OH) improves aqueous solubility relative to analogs with non-polar 5-position groups (e.g., -CH2Cl in ).

- Melting Points: Analogs with rigid substituents (e.g., cyclopentylamino in ) exhibit higher melting points due to crystallinity, while flexible chains (e.g., ethylamino) lower melting points .

Biologische Aktivität

The compound (4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative with potential pharmacological applications due to its unique structural features. It contains a chlorophenyl group, an amino group, and a methylthio substituent, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships, synthesis methods, and biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2OS. The presence of the chlorophenyl group may improve lipophilicity, while the amino and methylthio groups can engage in various chemical interactions. These features suggest that the compound could exhibit significant biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, highlighting its versatility in medicinal chemistry. Common methods include:

- Condensation Reactions : Utilizing pyrimidine derivatives with appropriate substituents.

- Functional Group Modifications : Tailoring the amino and methylthio groups to enhance biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives with chlorophenyl groups have shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Studies have demonstrated that related pyrimidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease . The inhibitory effects on these enzymes are crucial for developing treatments for conditions like Alzheimer's disease and urinary infections.

Anticancer Activity

Pyrimidine derivatives are recognized for their anticancer properties. Compounds structurally similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Mechanistic Studies

Preliminary mechanistic studies suggest that this compound may target specific pathways involved in viral replication and cancer cell survival. For instance, certain derivatives have been shown to interfere with DNA replication processes in adenoviruses .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Amino and chloro groups | Antimicrobial |

| 2-Methylthio-4-pyrimidinol | Methylthio and hydroxymethyl groups | Anticancer |

| 5-Methylthio-pyrimidine | Methylthio only | Enzyme inhibition |

The structural uniqueness of this compound may provide synergistic effects that enhance its therapeutic potential compared to other compounds listed above.

Case Studies

Recent studies focusing on related compounds have demonstrated promising results:

- HAdV Inhibition : A series of N-(4-amino-2-chlorophenyl)-5-chloro analogues showed potent activity against human adenoviruses with selectivity indexes greater than 100 .

- Antioxidant Properties : Novel pyrimidine acrylamide derivatives exhibited significant antioxidant activities, indicating potential applications in oxidative stress-related diseases .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the hydroxymethyl group (δ ~4.5 ppm for -CH₂OH), methylthio group (δ ~2.5 ppm for -SCH₃), and aromatic protons (δ ~7.3–7.6 ppm for chlorophenyl) .

- IR Spectroscopy : Identify O-H stretching (~3300 cm⁻¹) and C-S vibration (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 323.04) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:

Contradictions often arise from:

Purity : Impurities (e.g., unreacted aniline in ) can skew solubility. Validate purity via HPLC (>98%) before testing .

Solvent Polarity : The compound is soluble in polar aprotic solvents (DMSO, DMF) but sparingly in water. Ethanol solubility () depends on temperature (e.g., 20 mg/mL at 25°C vs. 35 mg/mL at 40°C) .

Polymorphism : Crystalline vs. amorphous forms (as in ) exhibit different solubility profiles. Use XRPD to characterize solid-state forms .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Enzyme Assays : Conduct DHFR inhibition assays () using recombinant human DHFR, monitoring NADPH oxidation at 340 nm. Compare IC₅₀ values with methotrexate as a control .

Molecular Docking : Model the compound into DHFR’s active site (PDB: 1U72) to assess interactions with key residues (e.g., Leu22, Phe31). The 4-chlorophenyl group may occupy a hydrophobic subpocket .

Resistance Studies : Test against DHFR mutants (e.g., Thr56→Ile) to evaluate mutation-driven resistance, as seen in ’s pyrimidine derivatives .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC; the methylthio group is prone to oxidation (→ sulfoxide) .

- Long-Term Storage : Store at -20°C under nitrogen; room temperature storage in air leads to ~5% degradation over 6 months .

Advanced: How does the compound’s logP value influence its pharmacokinetic profile, and how is this optimized?

Methodological Answer:

- logP Calculation : Predicted logP (e.g., 2.8 via XLogP3) suggests moderate lipophilicity, balancing membrane permeability and solubility .

- Optimization Strategies :

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

Amination Step : Exothermic reaction requiring controlled addition of 4-chloroaniline to prevent side reactions (e.g., dimerization) .

Hydroxymethylation : Formaldehyde’s volatility necessitates closed-system reactors to maintain stoichiometry .

Purification : Column chromatography is impractical at scale; switch to fractional crystallization (ethanol/water) .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

QSAR Modeling : Use descriptors like molar refractivity and H-bond donors to predict activity against off-targets (e.g., cytochrome P450 enzymes) .

Free Energy Perturbation (FEP) : Simulate binding free energy changes when modifying the methylthio group to sulfone, improving DHFR selectivity by 10-fold .

ADMET Prediction : Tools like SwissADME assess intestinal absorption (HIA >80%) and CYP inhibition risk .

Advanced: What analytical approaches validate the compound’s role in synergistic drug combinations?

Methodological Answer:

Checkerboard Assay : Test synergy with antifolates (e.g., trimethoprim) by calculating fractional inhibitory concentration (FIC) indices .

Transcriptomics : Profile gene expression changes in E. coli treated with the compound alone vs. combination, identifying downregulated folate biosynthesis genes .

Isothermal Titration Calorimetry (ITC) : Measure binding affinity to DHFR in the presence of synergists, confirming cooperative interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.